4'-Acetyl-4-fluoro-3-methylbiphenyl

Catalog No.
S811028
CAS No.
1179715-02-6
M.F
C15H13FO
M. Wt
228.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Acetyl-4-fluoro-3-methylbiphenyl

CAS Number

1179715-02-6

Product Name

4'-Acetyl-4-fluoro-3-methylbiphenyl

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)phenyl]ethanone

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

InChI

InChI=1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3

InChI Key

PSGDJOCKBQQNTQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F

4'-Acetyl-4-fluoro-3-methylbiphenyl (CAS 1179715-02-6) is a specifically substituted aromatic ketone. It serves as a critical, advanced building block in multi-step organic synthesis, particularly for constructing complex heterocyclic scaffolds used in medicinal chemistry. Its value is defined by the precise arrangement of the fluoro, methyl, and acetyl groups on the biphenyl core, which are incorporated to modulate the biological activity and pharmacokinetic properties of high-value target molecules such as IRAK4 kinase inhibitors [1].

The functional groups of 4'-Acetyl-4-fluoro-3-methylbiphenyl are not interchangeable with simpler analogs for its primary application. The fluorine atom at the 4-position and the methyl group at the 3-position are deliberately designed features that directly influence the binding affinity of the final therapeutic compound to its target kinase. Substituting this precursor with a non-fluorinated, non-methylated, or regioisomeric analog can lead to a significant reduction in the potency of the final active molecule, rendering the synthetic effort economically and scientifically inefficient. For example, subtle changes in this biphenyl moiety result in multi-fold differences in IRAK4 inhibition, making the specific substitution pattern of this exact intermediate a prerequisite for accessing the most potent drug candidates [1].

Enables Synthesis of a Sub-10 Nanomolar IRAK4 Inhibitor

4'-Acetyl-4-fluoro-3-methylbiphenyl is a documented precursor to a highly potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitor. The final compound synthesized from this specific intermediate (Example 11) demonstrated an IC50 value of 0.007 µM against IRAK4 kinase. In the same patent, a final compound derived from a regioisomeric biphenyl precursor, 1-((4'-fluoro-3'-methyl)biphenyl-4-yl)ethanone, (Example 1) showed a lower potency with an IC50 of 0.011 µM [1].

Evidence DimensionPotency (IC50) of Final IRAK4 Inhibitor
Target Compound Data0.007 µM (Derived from 4'-Acetyl-4-fluoro-3-methylbiphenyl)
Comparator Or BaselineRegioisomeric Precursor: 0.011 µM
Quantified Difference~1.6-fold higher potency
ConditionsIn vitro IRAK4 enzyme activity assay.

This demonstrates that the specific isomeric structure of this precursor is critical for accessing the highest potency in the final drug candidate, a key consideration for lead optimization programs.

Demonstrated Compatibility with Scalable Suzuki Coupling Reactions

The utility of 4'-Acetyl-4-fluoro-3-methylbiphenyl as a procurable intermediate is supported by its documented synthesis via a standard, industrially relevant Suzuki coupling reaction. In the cited patent, it was prepared from 4-acetylphenylboronic acid and 4-bromo-1-fluoro-2-methylbenzene with a reported yield of 77% [1].

Evidence DimensionSynthetic Yield
Target Compound Data77%
Comparator Or BaselineN/A (demonstrates process viability)
Quantified DifferenceN/A
ConditionsSuzuki coupling with Pd(dppf)Cl2 catalyst, sodium carbonate base, in a 1,4-dioxane/water solvent system.

This established, high-yielding synthesis protocol provides confidence in the material's accessibility and its suitability for use in larger-scale synthetic campaigns without requiring extensive route development.

Lead Synthesis of Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitors

This compound is the right choice as a starting material for synthesizing potent and selective IRAK4 inhibitors for R&D in autoimmune and inflammatory diseases. Its structure is proven to yield final compounds with sub-10 nanomolar potency, making it ideal for programs aiming to develop best-in-class clinical candidates [1].

Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

In medicinal chemistry, this building block is a valuable tool for SAR exploration. By comparing the biological activity of final compounds derived from this precursor against those from non-fluorinated or non-methylated analogs, research teams can precisely quantify the contribution of these specific functional groups to target binding and overall potency [1].

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

This compound serves as a high-value fragment for incorporation into discovery libraries targeting kinases. Its demonstrated role in achieving high potency makes it a priority choice for chemists looking to populate a compound collection with structures that have a higher probability of yielding active hits against targets like IRAK4.

XLogP3

3.7

Wikipedia

1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one

Dates

Last modified: 08-16-2023

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